molecular formula C22H24ClN3O4 B2899288 5-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 1904214-88-5

5-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No. B2899288
M. Wt: 429.9
InChI Key: IIBIJRWTGJLGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C22H24ClN3O4 and its molecular weight is 429.9. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '5-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide' involves the reaction of 5-chloronicotinoyl chloride with 3-aminomethyl-5-oxo-1-phenylpyrrolidine, followed by the reaction of the resulting intermediate with tetrahydro-2H-pyran-4-ol. The final product is obtained by the addition of nicotinamide to the reaction mixture.

Starting Materials
5-chloronicotinoyl chloride, 3-aminomethyl-5-oxo-1-phenylpyrrolidine, tetrahydro-2H-pyran-4-ol, nicotinamide

Reaction
Step 1: 5-chloronicotinoyl chloride is reacted with 3-aminomethyl-5-oxo-1-phenylpyrrolidine in the presence of a base such as triethylamine to form the intermediate 5-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)nicotinamide., Step 2: The intermediate from step 1 is then reacted with tetrahydro-2H-pyran-4-ol in the presence of a base such as potassium carbonate to form the intermediate 5-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide., Step 3: The final product is obtained by the addition of nicotinamide to the reaction mixture from step 2 in the presence of a base such as triethylamine.

properties

IUPAC Name

5-chloro-6-(oxan-4-yloxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4/c23-19-11-16(13-25-22(19)30-18-6-8-29-9-7-18)21(28)24-12-15-10-20(27)26(14-15)17-4-2-1-3-5-17/h1-5,11,13,15,18H,6-10,12,14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBIJRWTGJLGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)C(=O)NCC3CC(=O)N(C3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

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